

Interpreting the Mass Spectrum of 2'-Bromoacetanilide: A Comparative Guide

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Compound of Interest

Compound Name: 2'-Bromoacetanilide

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This guide provides a detailed analysis of the mass spectrum of **2'-Bromoacetanilide**, offering a comparative perspective with its structural isomers and the parent compound, acetanilide. The information presented herein is supported by experimental data to aid in the structural elucidation and analytical characterization of these compounds.

Comparison of Mass Spectra

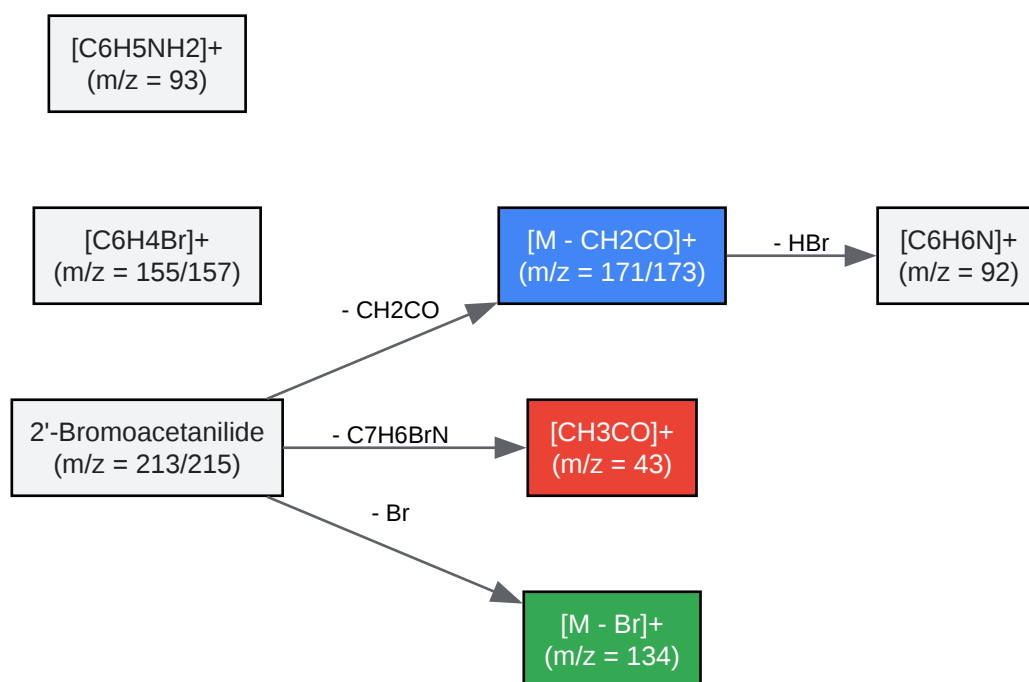
The mass spectra of **2'-Bromoacetanilide** and its related compounds were acquired using electron ionization (EI) mass spectrometry. The resulting fragmentation patterns provide valuable insights into the molecular structure and stability of these molecules. A summary of the key fragments and their relative abundances is presented in the table below.

Compound Name	Molecular Weight (g/mol)	Molecular Ion (M+) [m/z]	Base Peak [m/z]	Key Fragment Ions [m/z] (Relative Abundance %)
2'-Bromoacetanilide	214.06	213/215	43	171/173, 134, 92
Acetanilide	135.17	135	93	135 (M+, 79.1%), 93 (100%), 66, 43
4'-Bromoacetanilide	214.06	213/215	93	213/215 (M+, 88.9%), 171/173 (40.0%), 134, 93 (100%), 65

Note: The presence of bromine atoms results in characteristic isotopic peaks (M+ and M+2) with approximately equal intensity, separated by 2 m/z units, due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. The relative abundances for **2'-Bromoacetanilide** are inferred from typical fragmentation patterns, with the base peak assigned a value of 100%.

Fragmentation Pathway of 2'-Bromoacetanilide

The fragmentation of **2'-Bromoacetanilide** upon electron ionization follows a predictable pattern, initiated by the loss of an electron to form the molecular ion. Subsequent fragmentation events lead to the formation of characteristic daughter ions.



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Caption: Fragmentation pathway of **2'-Bromoacetanilide**.

Interpretation of Key Fragments

The mass spectrum of **2'-Bromoacetanilide** is characterized by several key fragmentation pathways:

- Molecular Ion (m/z 213/215): The presence of a pair of peaks of nearly equal intensity at m/z 213 and 215 confirms the presence of one bromine atom in the molecule.
- Loss of Ketene (m/z 171/173): A significant fragmentation pathway involves the loss of a neutral ketene molecule (CH_2CO , 42 Da) from the molecular ion, resulting in the formation of the 2-bromoaniline radical cation.
- Formation of the Acetyl Cation (m/z 43): The base peak at m/z 43 corresponds to the highly stable acetyl cation ($[CH_3CO]^+$), formed by the cleavage of the amide bond.^[1]
- Loss of Bromine (m/z 134): Cleavage of the C-Br bond results in a fragment at m/z 134, corresponding to the N-phenylacetamide cation.^[1]

- Formation of Bromophenyl Cation (m/z 155/157): Cleavage of the N-C bond of the aromatic ring can lead to the formation of the bromophenyl cation.
- Formation of Anilinium Cation (m/z 93) and related fragments (m/z 92): Further fragmentation can lead to ions characteristic of the aniline substructure.

Comparative Analysis

- Acetanilide: The mass spectrum of the parent compound, acetanilide, is dominated by the molecular ion at m/z 135 and the base peak at m/z 93, which corresponds to the anilinium cation formed by the loss of ketene.[2] The peak at m/z 43 is also present, representing the acetyl cation.
- 4'-Bromoacetanilide: The isomeric 4'-Bromoacetanilide exhibits a similar fragmentation pattern to the 2'-isomer, with the characteristic M^+ and $M+2$ peaks for the molecular ion and the fragment containing bromine.[3] However, the relative abundances of the fragments may differ due to the different substitution pattern on the aromatic ring, which can influence the stability of the resulting ions. A notable fragment for the 4'-isomer is a prominent peak at m/z 93, corresponding to the anilinium cation, which is the base peak.[3]

Experimental Protocol

The mass spectra were obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS) system operating under the following general conditions:

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Source Temperature: 230 °C
- GC Column: A non-polar capillary column (e.g., DB-5ms)
- Carrier Gas: Helium
- Injection Mode: Splitless

- Temperature Program: An initial temperature of 50 °C, held for 2 minutes, followed by a ramp to 280 °C at a rate of 10 °C/min.

Sample Preparation: A dilute solution of the analyte in a volatile organic solvent, such as methanol or dichloromethane, is prepared and injected into the GC-MS system.

This guide provides a foundational understanding of the mass spectral behavior of **2'-Bromoacetanilide** and its analogs. For more in-depth analysis, it is recommended to consult spectral databases such as the NIST Mass Spectrometry Data Center.^[4]

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